2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide
Brand Name: Vulcanchem
CAS No.: 438479-68-6
VCID: VC2801010
InChI: InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10)
SMILES: CC(C(=O)NC1=NCCS1)Cl
Molecular Formula: C6H9ClN2OS
Molecular Weight: 192.67 g/mol

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide

CAS No.: 438479-68-6

Cat. No.: VC2801010

Molecular Formula: C6H9ClN2OS

Molecular Weight: 192.67 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide - 438479-68-6

Specification

CAS No. 438479-68-6
Molecular Formula C6H9ClN2OS
Molecular Weight 192.67 g/mol
IUPAC Name 2-chloro-N-(4,5-dihydro-1,3-thiazol-2-yl)propanamide
Standard InChI InChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10)
Standard InChI Key BBJWWVOKRBBWHW-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NCCS1)Cl
Canonical SMILES CC(C(=O)NC1=NCCS1)Cl

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition and Structural Features

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide consists of a 4,5-dihydro-1,3-thiazole heterocycle connected through the 2-position nitrogen to a 2-chloropropanamide group. This compound differs from its closely related analog, 2-chloro-N-(1,3-thiazol-2-yl)propanamide (CID: 13928782), primarily due to the reduction of the thiazole ring at the 4,5-position . The dihydro modification significantly alters the electronic character and conformation of the thiazole ring, shifting from aromatic to non-aromatic properties, which influences both reactivity and biological interactions.

The molecular structure contains several key functional groups: the 4,5-dihydro-1,3-thiazole ring (containing sulfur and nitrogen heteroatoms), an amide linkage, and a chlorinated carbon in the propanamide segment. These structural features potentially allow for multiple interaction points with biological targets through hydrogen bonding, electrostatic interactions, and potential covalent binding through the reactive chlorine atom.

Based on structural examination and comparison with related compounds, this molecule likely exhibits a non-planar conformation, with the dihydrothiazole ring adopting a puckered arrangement unlike the planar structure of non-hydrogenated thiazoles. This conformational difference has significant implications for molecular recognition and binding properties in biological systems.

Physical and Chemical Properties

While specific experimental data for 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is limited, its properties can be reasonably estimated by comparison with structurally similar compounds. Based on the related non-hydrogenated thiazole compound, the following properties may be anticipated:

Table 1: Estimated Physical Properties of 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide

PropertyEstimated ValueBasis
Molecular FormulaC₆H₉ClN₂OSBased on structure
Molecular WeightApproximately 192.67 g/molCalculated from molecular formula
Physical StateLikely solid at room temperatureBased on similar thiazole derivatives
SolubilityModerately soluble in organic solvents (e.g., THF, DCM); limited water solubilityExtrapolated from related compounds
Melting PointExpected range: 120-160°CEstimated from similar structures
Log PApproximately 1.2-1.8Predicted based on structure

The 4,5-dihydro modification likely increases the compound's flexibility compared to its aromatic counterpart, potentially affecting crystal packing, solubility profiles, and interaction with biological targets. The chlorine substituent introduces potential reactivity as an electrophilic site, while the amide functionality provides both hydrogen bond donor and acceptor capabilities.

Structural Characterization and Analytical Profiles

Analytical MethodExpected Key Features
¹H-NMRSignals for methyl group (δ ~1.4-1.7 ppm), methine proton adjacent to Cl (δ ~4.2-4.5 ppm), 4,5-dihydrothiazole CH₂-CH₂ protons (δ ~3.2-4.0 ppm), and NH proton (δ ~9-10 ppm)
¹³C-NMRSignals for C=O (~170 ppm), C-2 of thiazole ring (~160 ppm), C-4,5 of dihydrothiazole (~30-50 ppm), chlorinated carbon (~55-60 ppm), and methyl carbon (~20 ppm)
IRCharacteristic bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650-1680 cm⁻¹), C-N stretching (~1350-1400 cm⁻¹), and C-S stretching (~700-800 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 192/194 (with characteristic chlorine isotope pattern), with fragment ions potentially at m/z 157 (loss of Cl), 115 (loss of chloropropanoyl)

The 4,5-dihydro nature of the thiazole ring would be particularly evident in ¹H-NMR, where the saturated CH₂-CH₂ protons would appear as multiplets in the 3.2-4.0 ppm region, in contrast to the aromatic protons of non-hydrogenated thiazoles that typically appear at 6.5-8.0 ppm .

Tautomeric Behavior

Based on observations of related thiazole derivatives, 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide might exhibit tautomeric behavior depending on environmental conditions. Similar 5-acylamino-1,3-thiazoles have been observed to exist in both keto (designated as structure 10 in literature) and enol (structure 4) tautomeric forms, as evidenced by NMR studies .

In the case of our target compound, the 4,5-dihydro modification would eliminate the possibility of tautomerism involving the C4-C5 bond but might influence tautomeric equilibria involving the amide functionality. The keto form would likely be characterized by a diagnostic ³J coupling between the C-5 and the NH protons (approximately 7-8 Hz), similar to what has been observed in related systems .

Structural ElementPotential Biological Significance
4,5-Dihydrothiazole ringReceptor binding, enzyme inhibition, metal chelation
Amide linkageHydrogen bonding with target proteins, stability in physiological conditions
2-Chloropropanamide moietyPotential reactivity with nucleophilic sites in biological targets, modulation of electronic properties

Synthetic Building Block Applications

Beyond direct biological applications, 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide could serve as a valuable synthetic intermediate for more complex molecular architectures. The presence of the chlorine atom provides a reactive site for nucleophilic substitution reactions, allowing for further derivatization.

Synthetic chemists could utilize this compound as a building block for:

  • Construction of peptide-like structures incorporating the dihydrothiazole motif

  • Development of combinatorial libraries for drug discovery

  • Synthesis of more complex heterocyclic systems through cross-coupling reactions

The catalyst-free synthetic methodologies described for related thiazole compounds could potentially be adapted for library generation, offering an efficient route to structural diversity .

Future Research Directions and Challenges

Synthetic Optimization Opportunities

Future research could focus on developing more efficient synthetic routes to 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide with improved yields and selectivity. The catalyst-free methodologies described for related compounds offer promising starting points but may require adaptation for the specific requirements of the dihydrothiazole system .

Key challenges likely include:

  • Achieving selective reduction of the thiazole to the dihydrothiazole without affecting other functional groups

  • Controlling regioselectivity during the formation of the thiazole ring

  • Optimizing reaction conditions to minimize side product formation

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies would be valuable to understand how structural modifications to 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide affect biological activity and physicochemical properties. Systematic variations could include:

  • Replacement of the chlorine with other halogens or functional groups

  • Modification of the propanamide chain length and substitution pattern

  • Introduction of additional substituents on the dihydrothiazole ring

  • Exploration of stereochemistry effects at the chiral center

These SAR studies could identify optimized structures with enhanced potency, selectivity, or pharmacokinetic properties for specific applications.

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